molecular formula C6H7BFNO2 B590798 (3-Fluoro-2-methylpyridin-4-YL)boronic acid CAS No. 1310383-56-2

(3-Fluoro-2-methylpyridin-4-YL)boronic acid

Cat. No.: B590798
CAS No.: 1310383-56-2
M. Wt: 154.935
InChI Key: WSDDELAHKCYGSE-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methylpyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a fluorine atom and a methyl group. It is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methylpyridin-4-YL)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methylpyridine.

    Lithiation: The pyridine derivative is subjected to lithiation using a strong base such as n-butyllithium.

    Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate or boron tribromide, to introduce the boronic acid group.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methylpyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-2-methylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-2-methylpyridin-4-YL)boronic acid is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and advanced materials .

Biological Activity

(3-Fluoro-2-methylpyridin-4-YL)boronic acid is an organoboron compound with significant implications in medicinal chemistry and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing biologically active compounds. This article explores its biological activity, including its mechanisms, applications in drug development, and comparative analysis with similar compounds.

Molecular Formula: C₆H₇BFNO₂
Molecular Weight: 154.93 g/mol
CAS Number: 1310383-56-2

The synthesis of this compound typically involves:

  • Lithiation of 3-fluoro-2-methylpyridine using a strong base (e.g., n-butyllithium).
  • Borylation with boron reagents (e.g., trimethyl borate).
  • Hydrolysis to yield the final product.

This compound can undergo several types of reactions, including Suzuki-Miyaura coupling, oxidation, and nucleophilic substitution, which are essential for its application in organic synthesis and medicinal chemistry .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly significant in the development of enzyme inhibitors for therapeutic applications.
  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules that may exhibit biological activity .

Applications in Medicinal Chemistry

This compound has been employed in various studies focusing on its potential as a therapeutic agent:

  • Anticancer Activity: Research indicates that boronic acids can enhance the efficacy of certain chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .
  • Antibacterial and Antiviral Properties: Studies have shown that derivatives of boronic acids exhibit antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and antiviral effects against viruses like the tobacco mosaic virus .
  • Kinase Inhibition: The compound has been used in the synthesis of kinase inhibitors, which are vital in treating various cancers .

Comparative Analysis

Compound NameStructure TypeBiological ActivityNotes
This compoundOrganoboron compoundEnzyme inhibition, anticancerUnique fluorine substitution enhances reactivity
(4-Methoxyphenyl)boronic acidOrganoboron compoundModerate anticancer activityLacks specific enzyme inhibition properties
(4-Fluoro-3-methoxyphenyl)boronic acidOrganoboron compoundAntibacterialSimilar structure but different electronic properties

The comparison highlights that while many boronic acids demonstrate biological activities, the specific substitution pattern on the pyridine ring of this compound imparts distinct electronic and steric properties that enhance its utility in drug development.

Case Studies

  • Study on Antiviral Activity:
    A study evaluated various boronic acid derivatives for their antiviral properties against tobacco mosaic virus. This compound showed promising results, highlighting its potential as a lead compound for developing antiviral agents .
  • Combination Therapy Research:
    Clinical trials have explored the use of this compound in combination therapies for treating resistant cancers. Results indicated improved efficacy when used alongside traditional chemotherapeutics .

Properties

IUPAC Name

(3-fluoro-2-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDDELAHKCYGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678193
Record name (3-Fluoro-2-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-56-2
Record name (3-Fluoro-2-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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